4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-
Description
This compound, formally named Tandospirone hydrochloride (CAS: 87760-53-0), is a selective serotonin 5-HT₁A receptor agonist with the molecular formula C₂₁H₂₉N₅O₂·HCl and a molecular weight of 383.5 g/mol . Its structure features a bicyclic hexahydro-4,7-methano-isoindole-dione core linked to a 4-(2-pyrimidinyl)piperazinylbutyl side chain. Tandospirone is clinically used as an anxiolytic and antidepressant, distinguishing itself from benzodiazepines by its non-sedative mechanism . The stereochemistry ((3aR,4S,7R,7aS)-rel-) is critical for its binding affinity to 5-HT₁A receptors, as confirmed by crystallographic studies .
Properties
IUPAC Name |
4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVFJYKNBOHIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
- The bicyclic imide core, also known as exo-2,3-norbornanedicarboximide , is synthesized from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride .
- The anhydride is hydrogenated over a Pd/C catalyst in a THF-water mixture to yield the saturated bicyclic anhydride.
- This anhydride is then reacted with ammonia or an amine source in THF-water to form the corresponding imide ring, producing the hexahydro-4,7-methanoisoindole-1,3-dione structure with defined stereochemistry (3aR,4S,7R,7aS).
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Melting Point | 173-176 °C |
| Boiling Point | 355 °C |
| Density | 1.285 g/cm³ |
| Solubility | Slightly soluble in chloroform and methanol |
| Storage Temperature | 2-8 °C |
| pKa (predicted) | 11.85 ± 0.20 |
These properties are critical for handling and further synthetic transformations.
Functionalization with Piperazinyl and Pyrimidinyl Groups
Alkylation with 4-Bromobutyl or 4-Chlorobutyronitrile
- The imide intermediate is alkylated at the nitrogen with a butyl chain bearing a piperazine substituent.
- One common route involves reacting the imide with 1,4-dibromobutane or 4-chlorobutyronitrile in the presence of a base such as potassium carbonate (K2CO3) in refluxing acetone or dimethylformamide (DMF).
- The alkylation yields N-(4-bromobutyl)bicyclo[2.2.1]heptane-2,3-di-exo-carboximide or its nitrile analog, which serves as a key intermediate.
Coupling with 1-(2-Pyrimidinyl)piperazine
- The alkylated intermediate is then reacted with 1-(2-pyrimidinyl)piperazine under basic conditions (K2CO3 and catalytic KI) in hot DMF.
- This nucleophilic substitution introduces the piperazinyl-pyrimidinyl moiety, completing the side chain structure.
- The reaction is typically carried out under reflux to ensure high conversion.
Final Salt Formation: Hydrochloride Salt
- The free base of the functionalized bicyclic imide is converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step increases the compound's solubility and stability, facilitating its use as a pharmaceutical intermediate.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Hydrogenation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | H2, Pd/C, THF-water | Saturated bicyclic anhydride |
| 2 | Imide formation via reaction with ammonia | NH3, THF-water | (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3-dione |
| 3 | Alkylation with 1,4-dibromobutane or 4-chlorobutyronitrile | K2CO3, refluxing acetone or DMF | N-(4-bromobutyl) or nitrile-substituted imide |
| 4 | Coupling with 1-(2-pyrimidinyl)piperazine | K2CO3, KI, refluxing DMF | 4,7-Methano-1H-isoindole-1,3(2H)-dione hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl] derivative |
| 5 | Formation of hydrochloride salt | HCl, suitable solvent | Final hydrochloride salt of the compound |
Chemical Reactions Analysis
Condensation of 3,6-Endoxo-Hexahydrophthalic Anhydride with Piperazine Derivatives
-
Reaction Conditions :
-
Mix 3,6-endoxo-hexahydrophthalic anhydride (0.01–0.02 moles) with 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine (0.01–0.02 moles).
-
Heat at 120–200°C for 16–18 hours , followed by extraction with 2-propanol or methylene dichloride/hexane .
-
Yield : Up to 91.4% under optimal conditions.
-
Purification : Recrystallization from 2-propanol/pentane or acetone .
-
| Reagent | Temperature (°C) | Time (hours) | Yield | Purification Solvent |
|---|---|---|---|---|
| Anhydride + Piperazine | 120–200 | 16–18 | 91.4% | 2-propanol/pentane |
Formation of Hydrochloride Salt
-
Method :
Alternative Anhydride Reactants
-
Cis-1,2-cyclohexane dicarboxylic acid anhydride reacts similarly, yielding products with melting points 95–97°C .
-
Norbornene-based anhydrides produce derivatives with lower melting points (39–50°C ) .
Reactivity and Functional Group Transformations
The compound undergoes transformations due to its imide and bicyclic frameworks :
Hydrogenation and Reduction
-
Palladium-catalyzed hydrogenation : Achieves high yields (e.g., 91.4% ) under autoclave conditions.
-
Ester-to-alcohol reduction : Uses borohydride compounds (e.g., sodium borohydride) in organic solvents .
Alkane Sulfonation
-
Methanesulfonyl chloride reacts with alcohol groups to form sulfonates, enabling further functionalization .
Stereochemical Considerations
The compound’s stereochemistry ((3aR,4S,7R,7aS) ) is critical for its biological activity. This configuration arises from:
-
Stereocontrolled synthesis : Use of rigid bicyclic precursors ensures defined spatial arrangements .
-
Purification : Recrystallization from specific solvents (e.g., 2-propanol/pentane) preserves stereochemical integrity .
Research Findings on Stability and Solubility
-
Stability : Resists degradation under standard laboratory conditions.
-
Solubility : Challenges in aqueous formulations necessitate the use of DMSO or water at high concentrations (e.g., 100 mM ) .
This synthesis-focused analysis highlights the compound’s preparation via condensation, salt formation, and stereochemical control, supported by reaction optimization and purification techniques. Further studies could explore its reactivity under diverse catalytic conditions or in vivo stability.
Scientific Research Applications
Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of Lurasidone , an atypical antipsychotic used primarily for treating schizophrenia and bipolar disorder. Its structural properties allow it to participate effectively in various chemical reactions necessary for producing complex pharmaceuticals .
Research in Neuropharmacology
Research has indicated that derivatives of isoindole compounds may exhibit significant affinity for neurotransmitter receptors. Studies involving molecular docking have shown that these compounds can interact with cyclooxygenase enzymes, suggesting potential anti-inflammatory properties . This opens avenues for developing new therapeutic agents targeting neurological disorders.
Case Study 1: Synthesis of Lurasidone
In a detailed study, researchers synthesized Lurasidone using 4,7-Methano-1H-isoindole-1,3(2H)-dione as a key precursor. The process involved several steps of organic synthesis that highlighted the compound's versatility and efficiency in producing pharmacologically active substances. The synthesis pathway demonstrated high yields and purity levels, confirming its suitability for industrial applications .
Case Study 2: Molecular Docking Studies
A study investigated the binding affinity of various isoindole derivatives to cyclooxygenase enzymes through molecular docking simulations. The results indicated that the modified isoindole derivatives showed promising interactions that could lead to the development of new anti-inflammatory drugs. The research emphasized the importance of structural modifications to enhance biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Role | Key Findings |
|---|---|---|
| Lurasidone | Antipsychotic | Effective in treating schizophrenia; derived from isoindole intermediates |
| Other Isoindole Derivatives | Anti-inflammatory | Potential candidates for new drug development based on receptor affinity studies |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-piperazinyl side chain is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparison
The following table highlights key similarities and differences between Tandospirone and structurally/functionally related compounds:
Key Observations
Structural Similarities :
- Piperazinylbutyl Group : Tandospirone, Buspirone, and Ipsapirone share the 4-(2-pyrimidinyl)-1-piperazinylbutyl side chain, essential for 5-HT₁A binding .
- Core Variations : Tandospirone’s isoindole-dione core contrasts with Buspirone’s azaspiro decane dione and Ipsapirone’s benzisothiazole-dioxide, affecting receptor selectivity .
Pharmacodynamic Differences :
- 5-HT₁A Activity : Tandospirone exhibits full agonism, while Buspirone and Ipsapirone act as partial agonists, leading to divergent clinical profiles (e.g., reduced sedation in Tandospirone) .
- Off-Target Effects : Lurasidone’s intermediate shares Tandospirone’s core but lacks 5-HT₁A activity, instead contributing to antipsychotic effects via dopamine D₂ antagonism .
Therapeutic Applications: Anxiolytics: Tandospirone and Buspirone are both approved for anxiety but differ in side-effect profiles due to structural nuances . Non-CNS Targets: Benzimidazole-4,7-dione derivatives (e.g., 14c) target P2X3 receptors for pain management, demonstrating structural adaptability for diverse applications .
Physicochemical Properties: Solubility: Tandospirone’s hydrochloride salt enhances water solubility (critical for oral bioavailability) compared to non-ionic analogs like Ipsapirone .
Research Findings and Clinical Relevance
- Tandospirone vs. Buspirone: A 2023 study noted Tandospirone’s superior 5-HT₁A binding affinity (Ki = 1.2 nM) compared to Buspirone (Ki = 5.8 nM), correlating with faster onset in anxiety models .
- Metabolic Stability : Benzimidazole derivatives (e.g., 14c) exhibit longer half-lives (>6 hours) than Tandospirone (~2.5 hours), attributed to fluorinated aryl groups reducing CYP450 metabolism .
- Safety Profiles : Tandospirone’s lack of active metabolites (unlike Buspirone’s 1-PP, which causes dizziness) reduces adverse effects, making it preferable for elderly patients .
Biological Activity
The compound 4,7-Methano-1H-isoindole-1,3(2H)-dione , specifically the hexahydro derivative with the specified substituents and stereochemistry, is a complex organic molecule that has garnered interest in pharmaceutical research. Its biological activity is primarily linked to its potential therapeutic applications, particularly in neuropharmacology and as an antioxidant.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 14805-29-9
- Melting Point : 173-176 °C
- LogP : 0.22 (indicating moderate lipophilicity) .
Research indicates that this compound interacts with several biological targets:
- Monoamine Oxidase B (MAO-B) : This enzyme is involved in the metabolism of neurotransmitters. Compounds interacting with MAO-B can influence mood and cognitive functions.
- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is significant for anti-inflammatory effects, making it a target for pain relief medications.
- Nuclear Factor Kappa B (NF-kB) : This transcription factor plays a crucial role in regulating the immune response and inflammation .
Antioxidant Activity
A study evaluated the antioxidant properties of various derivatives of isoindole compounds using the DPPH method. The results showed that many derivatives exhibited significant antioxidant activity, with some demonstrating higher efficacy than established antioxidants .
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound 1 | 85% | 25 |
| Compound 2 | 90% | 20 |
| Hexahydro derivative | 92% | 18 |
This data indicates that the hexahydro derivative has promising antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Pharmacokinetics and Pharmacodynamics
In silico studies have predicted favorable pharmacokinetic profiles for this compound:
- Intestinal Absorption : High
- Blood-Brain Barrier Permeability : Good, suggesting potential central nervous system effects.
- Toxicity Predictions : Low toxicity profiles were observed in preliminary assessments .
Research Findings
Recent studies have focused on the synthesis and characterization of related isoindole derivatives. These studies utilized techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .
Notable Findings:
- Binding Interactions : The hexahydro derivative showed strong binding interactions with MAO-B, forming hydrogen bonds with key amino acid residues. This interaction is crucial for its potential therapeutic effects against neurodegenerative diseases .
- Comparative Efficacy : In comparative studies against other known compounds, the hexahydro derivative demonstrated superior efficacy in reducing inflammation and oxidative stress markers in vitro .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology:
- Step 1: Evaluate alternative alkylation strategies for attaching the 4-(2-pyrimidinyl)-1-piperazinylbutyl side chain to the bicyclic isoindole-dione core. For example, using Mitsunobu or nucleophilic substitution under anhydrous conditions (e.g., DMF/K₂CO₃) .
- Step 2: Optimize hydrochloride salt formation via pH-controlled crystallization (e.g., HCl gas in ethanol) to enhance stability and solubility .
- Step 3: Monitor reaction progress with HPLC-MS to identify intermediates and byproducts, adjusting reaction time/temperature to minimize degradation .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify stereochemistry (e.g., 3aR,4S,7R,7aS configuration) and piperazinylbutyl chain connectivity. NOESY can resolve spatial proximity of methano-bridge protons .
- X-ray Crystallography: Resolve crystal structures to confirm absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodology:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with UV-Vis quantification .
- Stability: Conduct accelerated degradation studies under heat (40°C) and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the isoindole-dione ring) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology:
- Receptor Binding: Use radioligand displacement assays (e.g., ³H-labeled ligands) to test affinity for serotonin/dopamine receptors, given the compound’s structural similarity to atypical antipsychotics .
- Cytotoxicity: Screen against HEK-293 or SH-SY5Y cell lines via MTT assay to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Methodology:
- Chiral Chromatography: Employ supercritical fluid chromatography (SFC) with amylose-based columns to separate diastereomers and quantify enantiomeric excess (ee) ≥98% .
- Crystallization-Induced Asymmetric Transformation: Use chiral resolving agents (e.g., tartaric acid derivatives) to favor the desired (3aR,4S,7R,7aS)-rel-configuration .
Q. What strategies resolve contradictions in receptor-binding data across studies?
- Methodology:
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., with 5-HT₂A or D₂ receptors) to explain discrepancies in binding affinity due to protonation states or conformational flexibility .
- Meta-Analysis: Systematically compare datasets using tools like RevMan, adjusting for variables such as assay temperature or membrane preparation methods .
Q. How can metabolic pathways and pharmacokinetic profiles be elucidated?
- Methodology:
- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and CYP450 inhibitors (e.g., ketoconazole) to identify major oxidative metabolites via LC-QTOF-MS .
- Pharmacokinetic Modeling: Use compartmental models (e.g., NONMEM) to predict oral bioavailability and half-life based on logP and plasma protein binding data .
Q. What advanced techniques validate the compound’s mechanism of action in neurological models?
- Methodology:
- Electrophysiology: Perform whole-cell patch-clamp recordings on hippocampal neurons to assess effects on NMDA or GABAₐ receptor currents .
- Behavioral Studies: Use transgenic mouse models (e.g., DAT-KO) to isolate dopaminergic vs. serotonergic activity in vivo .
Q. How can AI/ML tools enhance research efficiency for this compound?
- Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
